Linker Architecture and Spacer Arm Length: Bis(beta-Alanine) Arms Provide Intermediate Spacer Geometry Between Glycine and GABA Analogs
The Bis(3-aminopropionic acid) variant (CAS 1217630-39-1) contains two beta-alanine arms, positioning its spacer arm length between the shorter Bis(2-aminoethanoic acid) (glycine, CAS 1217718-11-0) and the longer Bis(4-aminobutyric acid) (GABA, CAS 1322625-02-4) analogs. Spacer arm length critically influences the accessibility of the biotin moiety to the deep binding pocket of avidin/streptavidin; steric hindrance from the labeled protein can reduce effective binding when the spacer is too short, while excessively long spacers introduce unwanted flexibility that may reduce capture efficiency . The beta-alanine arms add one additional methylene group per arm compared to the glycine analog, extending the spacer by approximately 2 atoms total, while being two methylene groups shorter per arm compared to the GABA analog .
| Evidence Dimension | Spacer arm constituent comparison (amino acid arm identity) |
|---|---|
| Target Compound Data | Bis(3-aminopropionic acid) = beta-alanine arms; MW 650.78; molecular formula C24H38N6O9S3 |
| Comparator Or Baseline | Comparator 1: Bis(2-aminoethanoic acid) (glycine, CAS 1217718-11-0), MW 622.74; Comparator 2: Bis(4-aminobutyric acid) (GABA, CAS 1322625-02-4), MW 678.84 |
| Quantified Difference | MW difference: +28.04 Da vs. glycine analog; -28.06 Da vs. GABA analog. Per arm: +1 methylene (–CH2–) vs. glycine; -2 methylene vs. GABA. |
| Conditions | Structural comparison based on established molecular formula and molecular weight data from vendor technical datasheets |
Why This Matters
The intermediate spacer length of CAS 1217630-39-1 offers a balanced trade-off between minimizing steric hindrance during avidin binding and maintaining a compact, rigid structure that favors efficient affinity capture, making it a versatile choice when the optimal spacer length for a given protein target has not been empirically determined.
